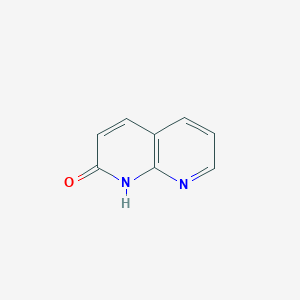

1,8-Naphthyridin-2(1H)-one

概要

説明

1,8-Naphthyridin-2(1H)-one is a heterocyclic compound that is part of the naphthyridine family, which includes various isomeric bicyclic systems containing two pyridine rings. These compounds are known for their biological importance and have been utilized in the design of bioactive molecules, including those with insecticidal activities .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. A catalyst-free and Pd-supported tandem amination sequence has been developed for the assembly of these derivatives, with aliphatic amines reacting in a catalyst-free mode and anilines requiring Pd-supported conditions . Additionally, a series of 1,8-naphthyridine derivatives have been synthesized by hybridizing the naphthyridine scaffold with a neonicotinoid core structure, demonstrating significant insecticidal activity . Another efficient synthetic route involves the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds to produce 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine have been synthesized and characterized, revealing their high thermal robustness and phase transition temperatures . Additionally, the structural investigations of 2-methyl-1,8-naphthyridine hydrochloride and hydrobromide have shown that hydrogen-bonds and π-π interactions lead to extended networks .

Chemical Reactions Analysis

This compound derivatives have been involved in various chemical reactions. For example, reactions with aldehydes have led to novel derivatives with red-fluorescence emissions and two-photon absorption . The known 1,8-naphthyridine-2,7-dicarboxaldehyde has been elaborated into novel 2,7-dimethylimine derivatives through condensation with various primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. The synthesized 4,8-substituted 1,5-naphthyridines exhibit low optical band gaps and emit blue fluorescence in both dilute solution and solid state. Their electron affinities and ionization potentials make them suitable for use as electron-transport materials and hole-injecting/hole-transport materials, respectively . The electrochemical characterization of binuclear rhodium and ruthenium complexes with 1,8-naphthyridine-2,7-dicarboxylate has also been reported, with the mixed-valence state RuIII-RuII being highly stabilized by the ligand .

科学的研究の応用

Applications in Dimetal Chemistry : 1,8-Naphthyridine (NP) ligands are utilized in dimetal chemistry due to their simple synthetic routes and pliant nature. They have been used in studies involving metal-metal bonding, cyclometalation, and the formation of metallosupramolecular architectures (Bera, Sadhukhan, & Majumdar, 2009).

Synthesis of Leukotriene Inhibitors : Efficient synthesis methods for 1,8-naphthyridin-2(1H)-ones have been developed, with applications in creating leukotriene release inhibitors, which are significant in treating various inflammatory conditions (Nyce, Gala, & Steinman, 1991).

Anticancer Agents : Substituted 1,8-naphthyridin-4(1H)-ones have shown significant cytotoxic effects against various human tumor cell lines, making them potential candidates for anticancer drug development. They inhibit tubulin polymerization, comparable to some known natural antimitotic products (Chen et al., 1997).

c-Met Kinase Inhibition : The 1,6-naphthyridine motif has been identified as a new class of c-Met kinase inhibitors. Studies show that certain modifications in these compounds lead to effective Met inhibition, which is significant in cancer treatment (Wang et al., 2013).

Diverse Biological Activities : 1,8-Naphthyridine derivatives demonstrate a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They also show potential in neurological disorders like Alzheimer's disease and depression (Madaan et al., 2015).

Insecticidal Activities : Certain 1,8-naphthyridine derivatives exhibit excellent insecticidal activity, suggesting their potential as a base for developing new insecticides (Hou, Jing, & Shao, 2017).

Facile Synthesis Approaches : A catalyst-free and Pd-supported tandem amination sequence has been developed for synthesizing 1,8-naphthyridine-4(1H)-one derivatives, demonstrating the versatility of synthesis methods for these compounds (Iaroshenko et al., 2012).

Applications in DNA-Electrochemical Biosensors : Novel heterocyclic amino-1,8-naphthyridines have been used in the development of DNA-electrochemical biosensors, indicating their potential in biological sensing and pharmacological applications (Riaz et al., 2021).

Applications in Biomedical Fields : 1,6-Naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have been studied for their biomedical applications, including their potential as ligands for various receptors in the body (Oliveras et al., 2021).

Selective Fluorescence Signalling : 1,8-Naphthyridine-based molecular probes have been developed for selective fluorescence responses to toxic cadmium, demonstrating their potential use in environmental monitoring and safety applications (Mashraqui et al., 2010).

作用機序

1,8-Naphthyridin-2(1H)-one derivatives have been demonstrated to show high CB2 receptor selectivity and affinity versus the CB1 receptor . These compounds blocked cell proliferation through a mechanism partially ascribed to the CB2 receptor, down-regulated TNF-α production and did not induce cell death .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRUGZMCGCYBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305955 | |

| Record name | 1,8-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15936-09-1 | |

| Record name | 15936-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dihydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

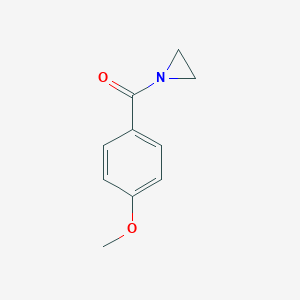

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

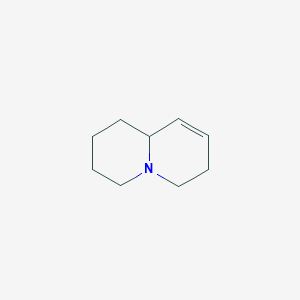

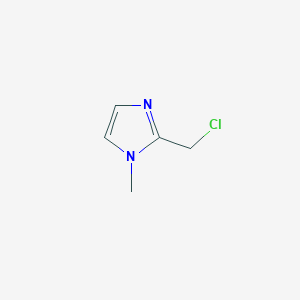

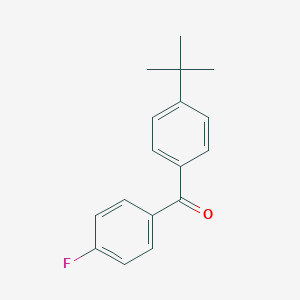

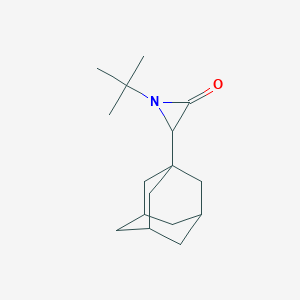

Feasible Synthetic Routes

Q & A

Q1: How do 1,8-naphthyridin-2(1H)-one derivatives exert their anti-allergy effects?

A1: Studies suggest that substituted 1,8-naphthyridin-2(1H)-ones can act as potent inhibitors of allergic and non-allergic bronchospasm. Their mechanism of action may involve the inhibition of the release of sulfidopeptide leukotrienes, key mediators of allergic responses. []

Q2: What is the proposed mechanism of action for the anti-cancer activity of some this compound derivatives?

A2: Research indicates that certain this compound-3-carboxamides can reduce the viability of neuroblastoma cancer cell lines. This effect appears to be mediated through cannabinoid receptor type 2 (CB2) agonism, suggesting a potential therapeutic avenue for CB2-expressing cancers. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H6N2O, and its molecular weight is 146.15 g/mol.

Q4: What are some common spectroscopic techniques used to characterize this compound derivatives?

A4: Researchers frequently employ various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS), for the structural elucidation of this compound derivatives. These techniques provide valuable information about the functional groups, proton environments, and molecular weight of the compounds, respectively. [, ]

Q5: How do structural modifications to the this compound core affect its biological activity?

A5: Numerous studies have explored the SAR of 1,8-naphthyridin-2(1H)-ones. For instance, introducing substituents at the 1- and 3-positions has proven crucial for achieving potent and selective inhibition of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases. [, ]

Q6: How does the configuration of substituents influence the activity of this compound-3-carboxamides as cannabinoid receptor ligands?

A6: Research on this compound-3-carboxamides as CB2 receptor ligands revealed that the presence and nature of substituents at the C-6 position of the naphthyridine scaffold significantly influence their functional activity. Introducing specific substituents at this position can lead to a switch from agonist to antagonist/inverse agonist behavior. []

Q7: Are there any reported strategies for improving the solubility or bioavailability of this compound derivatives?

A7: While specific formulation strategies for 1,8-naphthyridin-2(1H)-ones are not extensively discussed in the provided research, incorporating solubilizing groups like polyethylene glycol (PEG) into the structure has been shown to reduce lipophilicity, potentially enhancing solubility and bioavailability. []

Q8: What is known about the metabolism of this compound derivatives?

A8: Studies using radiolabeled this compound derivatives in rats have revealed that metabolism primarily involves oxidation reactions, often followed by conjugation. An unusual N-dearylation reaction has also been observed, likely proceeding through an epoxide intermediate. []

Q9: Have any this compound derivatives shown efficacy in animal models of disease?

A9: Yes, certain derivatives, such as SCH 33303, have demonstrated potent oral activity in inhibiting bronchospasm in animal models, highlighting their potential as anti-allergy agents. []

Q10: What analytical methods are commonly employed for the quantification of 1,8-naphthyridin-2(1H)-ones?

A10: While specific quantification methods are not extensively detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) coupled with appropriate detectors (e.g., UV, mass spectrometry) are frequently used for quantifying drug molecules in biological samples.

Q11: Apart from their therapeutic potential, are there any other applications of this compound derivatives?

A12: Yes, certain 1,8-naphthyridin-2(1H)-ones have shown promise as selective inhibitors of poxvirus resolvase, an enzyme essential for viral replication, highlighting their potential in antiviral drug discovery. [] Additionally, their incorporation into peptide nucleic acids (PNAs) has been investigated for enhancing the recognition of adenine in duplex and triplex DNA and RNA structures. [, ]

Q12: When were this compound derivatives first investigated for their biological activity?

A13: Research on the biological properties of 1,8-naphthyridin-2(1H)-ones dates back to at least the late 1980s and early 1990s when they were identified as potential anti-allergy agents and inhibitors of leukotriene release. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)